(R)-1-Benzylpyrrolidine-3-carboxylic acid is a chiral, non-naturally occurring amino acid derivative. It serves as a crucial chiral building block in the synthesis of various biologically active compounds, particularly pharmaceuticals. [] Its significance in medicinal chemistry stems from its ability to contribute to the development of drugs with enhanced potency, selectivity, and pharmacological profiles. []
This compound is sourced from various synthetic routes in laboratory and industrial settings, primarily utilized in the synthesis of biologically active compounds such as enzyme inhibitors and receptor agonists. It falls under the broader classification of amino acids and derivatives, which are crucial in medicinal chemistry for developing therapeutic agents.
The synthesis of (R)-1-benzyl-pyrrolidine-3-carboxylic acid can be achieved through several methods, with asymmetric reduction being one of the most common approaches. This process typically involves:
The molecular formula of (R)-1-benzyl-pyrrolidine-3-carboxylic acid is CHNO, with a molecular weight of 205.25 g/mol . The compound's structure can be described as follows:
The three-dimensional conformation of this compound is influenced by steric interactions between the benzyl group and other substituents on the pyrrolidine ring, which may affect its biological activity and reactivity.
(R)-1-benzyl-pyrrolidine-3-carboxylic acid participates in several chemical reactions:
The mechanism of action for (R)-1-benzyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. This compound can function as an inhibitor or modulator for various enzymes and receptors, influencing metabolic pathways and biochemical processes.
For example, it may bind to active sites on enzymes, altering their activity and thereby affecting downstream signaling pathways. This characteristic makes it valuable in drug development, particularly for targeting central nervous system disorders .
(R)-1-benzyl-pyrrolidine-3-carboxylic acid exhibits several notable physical and chemical properties:
The compound's InChI key is RLRDUQNUBMAYDS-LLVKDONJSA-N, which provides a standardized way to represent its chemical structure digitally .
(R)-1-benzyl-pyrrolidine-3-carboxylic acid has diverse applications in scientific research and industry:
The emergence of stereochemically defined building blocks has revolutionized pharmaceutical development, with (R)-1-benzyl-pyrrolidine-3-carboxylic acid exemplifying this transformative impact. This molecule belongs to the β-proline analog family, distinguished by the benzyl substituent on the pyrrolidine nitrogen and the chiral carboxylic acid functionality. Its significance extends beyond mere structural novelty; the compound embodies the critical principle of three-dimensional molecular design in achieving biological selectivity. As pharmaceutical research increasingly prioritizes enantiopure compounds to enhance efficacy and mitigate off-target effects, this specific enantiomer has gained prominence in neuroscience and medicinal chemistry applications. The molecule's versatility stems from its dual functionality—the basic tertiary amine capable of salt formation and the carboxylic acid group enabling amide coupling or complexation—making it a multipurpose synthon for drug discovery pipelines targeting protein interactions with precise stereochemical requirements [1] [2] [8].
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid features a five-membered saturated heterocycle with a benzyl group attached to the nitrogen atom and a carboxylic acid moiety at the stereogenic C3 position. The molecule's core structure is defined by the molecular formula C₁₂H₁₅NO₂, exhibiting a molecular weight of 205.26 g/mol in its free base form. Its hydrochloride salt (CAS: 1082055-65-9) increases the molecular weight to 241.72 g/mol (C₁₂H₁₅NO₂·HCl) and typically presents as a white to off-white crystalline solid [2] . The critical stereochemical element arises from the chiral center at the C3 carbon, where the spatial orientation of substituents generates two enantiomeric forms with distinct biochemical interactions.
Table 1: Comparative Structural Properties of (R)-1-Benzyl-pyrrolidine-3-carboxylic Acid Forms
Property | Free Base | Hydrochloride Salt | S-Enantiomer |
---|---|---|---|
CAS Number | 5731-18-0 (racemic) | 1082055-65-9 | 161659-80-9 |
Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂·HCl | C₁₂H₁₅NO₂ |
Molecular Weight | 205.26 g/mol | 241.72 g/mol | 205.26 g/mol |
Appearance | Colorless-brown liquid | White to off-white solid | Yellow to light brown solid |
Storage Conditions | 0-8°C | 0-8°C | 0-8°C |
Purity Specifications | ≥98% (HPLC) | ≥99% (Assay) | ≥98% |
Stereochemical Purity | Racemic mixture | Typically >98% ee (R) | Typically >98% ee (S) |
The (R)-configuration profoundly influences the molecule's three-dimensional topology, dictating its binding affinity to biological targets. This enantiomer adopts specific conformations where the carboxylic acid and benzyl groups project in spatially distinct orientations compared to the (S)-counterpart. Computational analyses reveal that the (R)-enantiomer exhibits preferential binding to certain neurotransmitter receptors and transporters due to complementary charge distribution and hydrophobic contact geometry. The stereoelectronic properties—including a calculated LogP of approximately 1.40 and polar surface area of 40.54 Ų—facilitate blood-brain barrier penetration, a crucial attribute for neuroactive compounds. This structural specificity underpins its utility in designing drugs with enhanced target selectivity and reduced side-effect profiles, particularly for neurological targets exhibiting chiral recognition [1] [2] [6].
The synthetic accessibility of racemic 1-benzyl-pyrrolidine-3-carboxylic acid (first reported in mid-20th century literature) initially outpaced enantioselective methods, limiting early pharmacological studies. Traditional approaches relied on resolution techniques using chiral auxiliaries or enzymatic separation, which suffered from low yields and cumbersome processes. The pivotal advancement arrived with asymmetric hydrogenation methodologies developed in the 1990s-2000s, enabling direct enantioselective construction of the chiral center. Patent US8344161B2 exemplifies this evolution, demonstrating ruthenium-catalyzed asymmetric hydrogenation of dehydro precursors using chiral ligands like (S)-MeOBIPHEP, achieving enantiomeric excesses exceeding 98% [7].
Table 2: Evolution of Synthetic Methodologies for Enantiopure Compound
Synthetic Era | Dominant Methodology | Key Limitations | Enantiomeric Excess | Yield Range |
---|---|---|---|---|
1950s-1970s | Diastereomeric salt resolution | Low throughput, high material loss | 70-85% ee | 15-30% |
1980s-1990s | Chiral pool synthesis (from amino acids) | Lengthy steps, restricted scalability | >95% ee | 25-40% |
1990s-2000s | Enzymatic resolution | Substrate specificity issues | 90-95% ee | 20-35% |
2000s-Present | Asymmetric hydrogenation | Catalyst cost, sensitivity to oxygen | >98% ee | 85-92% |
This synthetic breakthrough coincided with expanding recognition of chirality's role in drug efficacy, particularly for neurological targets. Medicinal chemists increasingly incorporated the (R)-enantiomer into pharmacophore designs during the 2000s, recognizing its superior interactions with G-protein coupled receptors and transporters compared to racemates or the (S)-form. The historical trajectory reveals a transition from curiosity to necessity: initially examined as a proline analog with potential conformational effects on peptide structure, the molecule now serves as a privileged scaffold in central nervous system (CNS) drug discovery. The benzyl group's versatility enables nitrogen modification through hydrogenolysis or electrophilic substitution, while the carboxylic acid permits diverse derivatization including amide formation, esterification, or reduction—transforming this molecule into a multipurpose chiral building block for contemporary medicinal chemistry [2] [7] [8].
The (R)-enantiomer serves as a pivotal intermediate for synthesizing neuroactive compounds targeting dopamine and serotonin receptors. Its structural resemblance to neurotransmitter precursors enables incorporation into molecules designed for blood-brain barrier penetration. Pharmaceutical applications prominently feature its use in developing dopamine receptor modulators for Parkinson's disease and antipsychotics, where the stereochemistry ensures precise interaction with target proteins. The scaffold's versatility extends to antidepressants and anxiolytics, leveraging the benzyl group's hydrophobic interactions within receptor binding pockets. Current research explores its incorporation into dual-acting receptor ligands that simultaneously modulate monoamine transporters and metabotropic receptors, aiming for improved therapeutic profiles with reduced side effects [1] [2] .
Beyond therapeutic development, this enantiomer facilitates fundamental neuroscience research. Biochemists employ it to probe neurotransmitter dynamics, particularly dopaminergic and glutamatergic systems implicated in addiction and neurodegeneration. Its structural attributes enable design of radiolabeled tracers for positron emission tomography (PET) imaging of neurotransmitter transporters. Researchers investigate the scaffold's intrinsic neuroprotective properties against oxidative stress in neuronal cultures, revealing potential for mitigating amyloid-β toxicity in Alzheimer's models. The compound's ability to modulate enzyme activity in neurotransmitter synthesis pathways—particularly via inhibition of rate-limiting enzymes—provides mechanistic insights into synaptic regulation. These applications leverage the molecule's chiral specificity, as receptor binding assays demonstrate 10-100 fold higher affinity for the (R)-enantiomer compared to its (S)-counterpart at key CNS targets [1] [2] [8].
As a readily available chiral building block, this compound facilitates asymmetric synthesis of complex natural products and pharmaceuticals. Synthetic chemists exploit its conformationally constrained structure to induce diastereoselectivity in reactions including alkylations, aldol additions, and Michael reactions. The carboxylic acid functionality enables covalent attachment to chromatographic resins for chiral stationary phases used in enantiomeric separations. Analytical applications employ the hydrochloride salt as a high-purity reference standard (≥99% assay) for HPLC and GC method development, ensuring accurate quantification of stereoisomers in pharmaceutical matrices. The growing market for enantiopure reagents reflects industrial adoption, with projections indicating expansion at CAGR values exceeding 5.8% through 2032, driven by demand for stereoselective synthesis in pharmaceutical manufacturing [2] [9].
Emerging applications exploit the molecule's amphiphilic character in designing functional materials. Polymer chemists incorporate the enantiomer into conducting polymers where the pyrrolidine nitrogen enhances conductivity while chirality induces helical polymer structures. The benzyl group facilitates π-stacking in supramolecular assemblies, creating chiral gels with potential applications in enantioselective catalysis. Surface modification using derivatives of this compound improves biocompatibility of medical implants through controlled hydrophobicity and stereospecific protein interactions. These interdisciplinary applications demonstrate how the convergence of stereochemistry and materials science expands the compound's utility beyond traditional pharmaceutical contexts [2] [8].
Table 3: Representative Research Applications and Mechanisms
Application Domain | Specific Role | Mechanistic Basis | Therapeutic/Research Area |
---|---|---|---|
Dopamine Agonists | Chiral pharmacophore core | D₂/D₃ receptor subtype selectivity | Parkinson's disease, schizophrenia |
Neuroprotective Agents | Mitochondrial function modulation | Reduction of oxidative stress markers | Alzheimer's disease, ALS |
Analytical Standards | HPLC/GC reference material | Enantiomeric resolution of amines | Drug quality control |
Chiral Catalysts | Ligand for asymmetric synthesis | Transition state stereocontrol | Enantioselective manufacturing |
Conductive Polymers | Dopant for polyaniline derivatives | Proton transfer facilitation | Biosensors, flexible electronics |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1